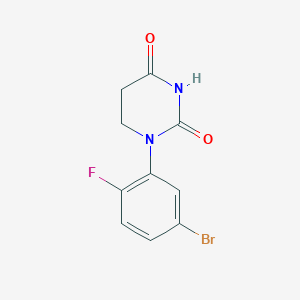
1-(5-Bromo-2-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione is a compound of interest in various fields of scientific research It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a diazinane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-bromo-2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with a suitable amine to yield the diazinane-2,4-dione structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl derivatives, which can be further utilized in various applications .
Scientific Research Applications
1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-2-fluorophenyl)-1-ethanone
- (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 5-bromo-2-fluorobenzeneboronic acid
Uniqueness
1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrFN2O2/c11-6-1-2-7(12)8(5-6)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4H2,(H,13,15,16) |
InChI Key |
QHVYGFFZWKMXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















